molecular formula C9H14ClN3O2 B2476208 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride CAS No. 2094693-90-8

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

Cat. No.: B2476208
CAS No.: 2094693-90-8
M. Wt: 231.68
InChI Key: TZMBWLWLXFAQMV-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride (CAS: 2094693-90-8) is a heterocyclic compound featuring a morpholine ring linked to a 1,2,4-oxadiazole scaffold substituted with a cyclopropyl group at the 5-position. This compound is primarily utilized in research and development as a synthetic intermediate or bioactive scaffold due to its structural versatility . The morpholine ring enhances solubility via its oxygen atom, while the cyclopropyl group introduces steric and electronic effects that influence molecular interactions.

Properties

IUPAC Name

2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-6(1)9-11-8(12-14-9)7-5-10-3-4-13-7;/h6-7,10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMBWLWLXFAQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3CNCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization to form the oxadiazole ring . The reaction conditions often involve refluxing the mixture until the evolution of hydrogen sulfide ceases .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the atoms in the ring is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives.

Scientific Research Applications

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

The 1,2,4-oxadiazole ring is a common pharmacophore in medicinal chemistry. Substitutions at the 5-position significantly alter physicochemical and pharmacological properties. Key analogs include:

Table 1: Comparison of Oxadiazole-Substituted Morpholine Derivatives
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (Cyclopropyl) Cyclopropyl C₉H₁₄ClN₃O₂* ~231.6 Balanced lipophilicity; moderate steric bulk
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine HCl Cyclobutyl C₁₀H₁₆ClN₃O₂ 245.71 Increased lipophilicity; potential for enhanced receptor binding
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine HCl Cyclopentyl C₁₁H₁₈ClN₃O₂ 259.73 Higher steric bulk; reduced solubility
2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine HCl Methyl C₇H₁₁ClN₃O₂ 191.62 Compact structure; improved metabolic stability
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine HCl Phenyl C₁₂H₁₄ClN₃O₂ ~267.5 Aromatic interactions; π-π stacking potential

*Inferred from cyclobutyl analog (Table 1) and structural calculations.

Key Observations :

  • Cyclopropyl vs. Cyclobutyl/Cyclopentyl: The cyclopropyl group provides a balance between steric bulk and metabolic stability.
  • Methyl vs. Cyclopropyl : The methyl group offers minimal steric hindrance, favoring rapid metabolic clearance, whereas the cyclopropyl group may prolong half-life due to its resistance to oxidative metabolism .

Variations in the Amine Component

Replacing the morpholine ring with other amines alters solubility and target affinity:

Table 2: Amine Component Variations
Compound Name Amine Component Molecular Formula Molecular Weight (g/mol) Key Features
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine HCl Piperidine C₁₀H₁₆ClN₃O ~230.7 Increased lipophilicity; reduced solubility compared to morpholine
[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-amine HCl Ethylamine C₇H₁₂ClN₃O 189.65 Simplified structure; potential for rapid clearance

Key Observations :

  • Morpholine vs. Piperidine : The oxygen atom in morpholine improves solubility, making it preferable for hydrophilic environments. Piperidine derivatives, being more lipophilic, may exhibit better blood-brain barrier penetration .
  • Ethylamine vs. Morpholine : The ethylamine analog lacks the cyclic ether, reducing steric complexity but limiting solubility and target selectivity .

Biological Activity

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H18ClN3O2C_{11}H_{18}ClN_3O_2 with a molecular weight of 259.74 g/mol. The compound features a morpholine ring and a cyclopropyl-substituted oxadiazole moiety, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Below are key findings regarding its pharmacological properties:

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia (CEM-13) cells. It demonstrated IC50 values in the micromolar range, indicating strong anti-proliferative activity .
  • Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 expression . This suggests that it may act as an effective chemotherapeutic agent.

Case Studies and Research Findings

StudyFindings
Anticancer Screening The compound was screened against multiple cancer cell lines, showing promising results with lower IC50 values compared to standard chemotherapeutics like doxorubicin .
Mechanistic Studies Western blot analyses confirmed increased levels of apoptotic markers (e.g., cleaved caspase-3) in treated cells .
Molecular Docking Studies Computational studies indicated strong binding affinities to targets associated with cancer pathways, suggesting potential for further development as targeted therapy .

Q & A

Basic: What are the recommended synthetic routes for 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride?

Methodological Answer:
The synthesis typically involves cyclocondensation of a cyclopropyl-substituted amidoxime with a morpholine-derived carboxylic acid derivative. Key steps include:

  • Oxadiazole formation : React amidoxime precursors (e.g., cyclopropanecarboximidamide) with activated carboxylic acids (e.g., morpholine-2-carboxylic acid) in the presence of coupling agents like EDCl/HOBt .
  • Salt formation : Treat the free base with HCl in anhydrous conditions to yield the hydrochloride salt. Purification via recrystallization or column chromatography ensures high purity .

Basic: How can spectroscopic methods (NMR, IR, MS) be optimized for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H-NMR to confirm the morpholine ring (δ 3.5–4.0 ppm for N-CH2_2 groups) and cyclopropyl protons (δ 0.5–1.5 ppm). 13C^{13}C-NMR identifies oxadiazole carbons (C=O at ~170 ppm, C=N at ~160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ for C9_9H13_{13}ClN3_3O2_2, expected m/z 242.07) .
  • IR : Look for oxadiazole ring vibrations (~1600 cm1^{-1} for C=N and ~1250 cm1^{-1} for N-O) .

Basic: What strategies improve solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility : The hydrochloride salt enhances aqueous solubility. Pre-dissolve in DMSO (≤10 mM stock) and dilute in PBS (pH 7.4) to avoid precipitation .
  • Stability : Store lyophilized powder at -20°C. Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) for 14 days .

Advanced: How can structural contradictions in crystallographic data be resolved?

Methodological Answer:

  • Data collection : Use high-resolution X-ray diffraction (≤1.0 Å) to resolve disorder in the cyclopropyl or morpholine moieties.
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for flexible groups (e.g., morpholine ring puckering) .
  • Validation : Cross-check with DFT-optimized geometries to validate bond lengths/angles .

Advanced: What computational approaches predict biological targets for this compound?

Methodological Answer:

  • Molecular docking : Screen against GPCR or ion channel libraries (e.g., homology models of serotonin receptors) using AutoDock Vina. Focus on oxadiazole-morpholine interactions with hydrophobic pockets .
  • QSAR : Train models using oxadiazole derivatives with known bioactivity (e.g., PSN375963, a GPCR modulator) to predict target affinity .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Methodological Answer:

  • Vary substituents : Replace cyclopropyl with larger rings (e.g., cyclohexyl) to test steric effects. Modify morpholine with piperazine or thiomorpholine for polarity changes .
  • Assay design : Test analogs in functional assays (e.g., cAMP inhibition for GPCR activity) and compare IC50_{50} values. Use ANOVA to identify statistically significant SAR trends .

Advanced: What are the challenges in handling this compound under inert conditions?

Methodological Answer:

  • Moisture sensitivity : Store under argon and use anhydrous solvents (e.g., THF, DMF) during synthesis.
  • Decomposition : Monitor for HCl loss via TLC (silica gel, ethyl acetate/hexane). Quench residual acidity with NaHCO3_3 post-reaction .

Advanced: How to address discrepancies in biological activity across studies?

Methodological Answer:

  • Purity validation : Ensure ≥95% purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 for GPCRs) and buffer conditions (pH, divalent cations) .

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